N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine
Description
N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is a complex organic compound that features a combination of fluorophenoxy, pyridine, and pyrazole moieties
Properties
IUPAC Name |
N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-13(17-8-10-22-23(17)2)21-12-14-5-4-9-20-18(14)24-16-7-3-6-15(19)11-16/h3-11,13,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVXEMKFNOKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)NCC2=C(N=CC=C2)OC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 3-fluorophenoxy pyridine: This step involves the nucleophilic aromatic substitution of 3-fluorophenol with 3-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Alkylation: The resulting 3-fluorophenoxy pyridine is then alkylated with a suitable alkyl halide, such as benzyl bromide, under basic conditions to introduce the benzyl group.
Formation of the pyrazole moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate 1,3-diketone.
Coupling: The final step involves coupling the pyrazole derivative with the alkylated fluorophenoxy pyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Biological Research: It is used in the study of receptor-ligand interactions, enzyme inhibition, and as a probe in biochemical assays.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: It may act as an inhibitor or activator of enzymes involved in key biochemical pathways, affecting processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine can be compared with other similar compounds, such as:
N-[[2-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine: This compound differs by the position of the fluorine atom on the phenoxy ring, which can affect its binding affinity and selectivity for molecular targets.
N-[[2-(3-chlorophenoxy)pyridin-3-yl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine: The substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
